N-Hydroxynaphthalimide
Overview
Description
N-Hydroxynaphthalimide (NHPI) is a versatile compound that has been extensively studied for its role as a catalyst and mediator in various organic reactions. It has been identified as an efficient organocatalyst for free-radical processes, particularly in the aerobic oxidation of a wide range of organic substrates . NHPI has also been used in the functionalization of hydrocarbons through C-H bond activation, demonstrating its utility in organic synthesis .
Synthesis Analysis
The synthesis of NHPI and its derivatives has been explored in several studies. For instance, NHPI has been prepared from phthalic anhydride and hydroxylamine hydrochloride, showcasing its accessibility for laboratory synthesis . Additionally, NHPI has been used as a building block for more complex molecules, such as the synthesis of N-(4-carboxyphenyl)-4-acetoxyphthalimide, which is a precursor for copoly(ester imide)s .
Molecular Structure Analysis
The molecular structure of NHPI has been characterized through various analytical techniques. Single crystals of NHPI have been grown and analyzed, revealing that it belongs to the monoclinic crystal system. Vibrational assignments were made using FTIR analysis, and the optical transmission spectra indicated excellent transmittance in the range of 200 to 1100 nm .
Chemical Reactions Analysis
NHPI has been employed in a multitude of chemical reactions. It has been used as a photoredox catalyst in the [4+1] radical cyclization of N-methylanilines with isocyanides, providing a simple one-pot synthesis of 3-iminodihydroindoles . Moreover, NHPI has been involved in the Lossen and Beckmann rearrangements, demonstrating its reactivity and potential for creating diverse organic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of NHPI have been investigated, highlighting its stability and reactivity. Thermal analyses have shown that NHPI possesses good thermal stability, with its thermal decomposition being thoroughly investigated . The electrochemical properties of NHPI have also been studied, with its use as an electrochemical mediator for C-H oxidation to nonoxygenated products, indicating its potential in electrochemical applications .
Scientific Research Applications
1. Imaging and Detection in Biological Systems
N-Hydroxynaphthalimide derivatives show promise in bioimaging and detection. For instance, a ratiometric fluorescent chemodosimeter derived from 4-hydroxynaphthalimide was developed for imaging palladium in living cells, capable of monitoring various palladium species (Zhu et al., 2011). Another example is the use of N-hydroxyphthalimide (NHPI) in a chemiluminescence system for detecting superoxide dismutase, uric acid, and Co2+ with high sensitivity (Saqib et al., 2018).
2. Organic Synthesis and Catalysis
N-Hydroxynaphthalimide and related compounds have been used in organic synthesis. They function as catalysts in reactions like the aerobic oxidation of benzyl amines to benzyl imines (Dhakshinamoorthy et al., 2010). The application extends to the synthesis of N-aryloxyimides and aryloxyamines, showing the versatility of these compounds in organic chemistry (Ghosh & Olofsson, 2014).
3. Environmental and Chemical Sensing
N-Hydroxynaphthalimide derivatives are also useful in environmental and chemical sensing. For example, a colorimetric and ratiometric fluorescent probe for Cu2+ ions was developed based on a thiosemicarbazone-appended 3-hydroxynaphthalimide, demonstrating its potential in detecting copper ions in environmental samples (Park & Chang, 2015).
4. Advancements in Photoredox Catalysis
N-Hydroxyphthalimide has been explored as a photoredox catalyst, exemplified by its use in the radical cyclization reaction of N-methylanilines with isocyanides (Yadav & Yadav, 2016). This illustrates the compound's potential in advanced catalysis applications.
Safety And Hazards
Future Directions
N-Hydroxynaphthalimide has been used as a catalyst for oxygen oxidation reactions in homogeneous systems using cobalt and manganese compounds as cocatalysts and has been commercialized in some cases . It is also being considered for applications other than the organic chemical industry, such as the oxidative decomposition of lignin, which is an important technology for the effective utilization of wood resources .
properties
IUPAC Name |
2-hydroxybenzo[de]isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16/h1-6,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWCUGUUDHJVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064884 | |
Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxynaphthalimide | |
CAS RN |
7797-81-1 | |
Record name | N-Hydroxynaphthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7797-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalhydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007797811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxynaphthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108691 | |
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Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NAPHTHALHYDROXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZG9AVW5V2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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